molecular formula C7H13NO B13649103 2-(Dimethylamino)cyclopentan-1-one CAS No. 55154-09-1

2-(Dimethylamino)cyclopentan-1-one

Cat. No.: B13649103
CAS No.: 55154-09-1
M. Wt: 127.18 g/mol
InChI Key: CMRKAVCMNZXAHC-UHFFFAOYSA-N
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Description

2-(Dimethylamino)cyclopentan-1-one is an organic compound with the molecular formula C₇H₁₃NO It is a cyclopentanone derivative where the carbonyl group is substituted with a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)cyclopentan-1-one typically involves the reaction of cyclopentanone with dimethylamine under specific conditions. One common method is the Mannich reaction, where cyclopentanone reacts with formaldehyde and dimethylamine in the presence of an acid catalyst to form the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)cyclopentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

2-(Dimethylamino)cyclopentan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)cyclopentan-1-one involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethylamino)methylcyclopentanone
  • 2-(Dimethylamino)cyclohexanone
  • 2-(Dimethylamino)cyclobutanone

Uniqueness

2-(Dimethylamino)cyclopentan-1-one is unique due to its five-membered ring structure, which imparts distinct chemical properties compared to its six-membered or four-membered analogs

Properties

CAS No.

55154-09-1

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

2-(dimethylamino)cyclopentan-1-one

InChI

InChI=1S/C7H13NO/c1-8(2)6-4-3-5-7(6)9/h6H,3-5H2,1-2H3

InChI Key

CMRKAVCMNZXAHC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CCCC1=O

Origin of Product

United States

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